[1,1-Biphenyl]-2-ol,3,5-dimethyl-
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Overview
Description
[1,1-Biphenyl]-2-ol,3,5-dimethyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected at the 1,1’ position. This particular compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a hydroxyl group at the 2 position on one of the benzene rings. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2-ol,3,5-dimethyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of biphenyl derivatives, including [1,1-Biphenyl]-2-ol,3,5-dimethyl-, often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[1,1-Biphenyl]-2-ol,3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while electrophilic substitution can introduce various functional groups onto the benzene rings .
Scientific Research Applications
[1,1-Biphenyl]-2-ol,3,5-dimethyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-2-ol,3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound without any substituents.
[1,1-Biphenyl]-2-ol: A similar compound with a hydroxyl group but without the methyl groups.
[1,1-Biphenyl]-3,5-dimethyl-: A compound with two methyl groups but without the hydroxyl group.
Uniqueness
[1,1-Biphenyl]-2-ol,3,5-dimethyl- is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H14O |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,4-dimethyl-6-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-11(2)14(15)13(9-10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
InChI Key |
ZIXTUODBTCADKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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